2-Amino-1-(4-methylpyridin-3-yl)ethan-1-ol
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Overview
Description
2-Amino-1-(4-methylpyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C8H12N2O. It is an amino alcohol that features a pyridine ring substituted with a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methylpyridin-3-yl)ethan-1-ol typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-methylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-1-(4-methylpyridin-3-yl)ethanone.
Reduction: Formation of 2-amino-1-(4-methylpyridin-3-yl)ethane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-1-(4-methylpyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-methylpyridin-3-yl)ethan-1-ol
- 2-Amino-1-(4-methylpyridin-3-yl)ethan-1-one
- 2-(1H-pyrrol-1-yl)ethanol
Uniqueness
2-Amino-1-(4-methylpyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and hydroxyl functional groups.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-amino-1-(4-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-3-10-5-7(6)8(11)4-9/h2-3,5,8,11H,4,9H2,1H3 |
InChI Key |
KSUOQGUEPFDYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C(CN)O |
Origin of Product |
United States |
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